9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole
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Overview
Description
9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole is a compound that features a tetrazole ring and a tetrahydrocarbazole moiety. Tetrazoles are nitrogen-rich heterocycles known for their electron-donating and electron-withdrawing properties, which make them valuable in various chemical and biological applications .
Preparation Methods
The synthesis of 9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole can be approached through several methods. One common route involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods often utilize eco-friendly approaches such as the use of water as a solvent, moderate conditions, and non-toxic reagents to achieve good yields .
Chemical Reactions Analysis
9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole undergoes various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrahydrocarbazole moiety.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring. Common reagents used in these reactions include molecular iodine, ammonia, and sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Medicine: Explored for its potential as a drug candidate due to its bioisosteric properties.
Industry: Utilized in the development of new materials and as a platform for virtual screening.
Mechanism of Action
The mechanism of action of 9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole involves its interaction with various molecular targets and pathways. The tetrazole ring can stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons, which is advantageous for receptor-ligand interactions . This compound can interact with enzymes and receptors via non-covalent interactions, leading to a wide range of biological effects .
Comparison with Similar Compounds
9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole can be compared with other tetrazole-containing compounds, such as:
5-phenyl-1H-tetrazole: Known for its high acidic nature and resonance stabilization.
2,5-di(2H-tetrazol-5-yl)terephthalic acid: Used in the synthesis of metal-organic frameworks.
4-[2’-(2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl]benzoic acid derivatives: Investigated for their antibacterial and anticancer activities. The uniqueness of this compound lies in its combination of the tetrazole ring and tetrahydrocarbazole moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
872407-32-4 |
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Molecular Formula |
C15H17N5 |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C15H17N5/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)20(13)10-9-15-16-18-19-17-15/h1,3,5,7H,2,4,6,8-10H2,(H,16,17,18,19) |
InChI Key |
UIGRFRIPXUPBJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC4=NNN=N4 |
Origin of Product |
United States |
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